molecular formula C7H17ClN2O B15308042 N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride

N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride

Katalognummer: B15308042
Molekulargewicht: 180.67 g/mol
InChI-Schlüssel: YRTJGAOWFGPASB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride is a chemical compound with the molecular formula C7H17ClN2O. It is a hydrochloride salt form of an amide derivative, often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride typically involves the reaction of N-methyl-1,3-propanediamine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various biochemical pathways, resulting in the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific amide and hydrochloride functionalities, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C7H17ClN2O

Molekulargewicht

180.67 g/mol

IUPAC-Name

N-methyl-N-[1-(methylamino)propan-2-yl]acetamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-6(5-8-3)9(4)7(2)10;/h6,8H,5H2,1-4H3;1H

InChI-Schlüssel

YRTJGAOWFGPASB-UHFFFAOYSA-N

Kanonische SMILES

CC(CNC)N(C)C(=O)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.